molecular formula C19H23N5OS B11263504 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11263504
M. Wt: 369.5 g/mol
InChI Key: SXCJGXHTQYIUAC-UHFFFAOYSA-N
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Description

2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amine group with 2,4,6-trimethylphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the pyrrole ring can introduce various functional groups .

Scientific Research Applications

2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole and pyrrole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs
  • 1,3,4-oxadiazoles and 5-substituted-4-amino-1,2,4-triazolin-3-thione derivatives

Uniqueness

2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C19H23N5OS/c1-5-16-21-22-19(24(16)23-8-6-7-9-23)26-12-17(25)20-18-14(3)10-13(2)11-15(18)4/h6-11H,5,12H2,1-4H3,(H,20,25)

InChI Key

SXCJGXHTQYIUAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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